molecular formula C24H19NO5S B3995878 4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE

4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE

Cat. No.: B3995878
M. Wt: 433.5 g/mol
InChI Key: FXLKBAAPLLJLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. The synthetic route typically starts with the preparation of 2-methoxydibenzo[b,d]furan, followed by sulfonation and coupling reactions to introduce the naphthalenesulfonamide group . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonamide groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-N-(2-methoxydibenzofuran-3-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-28-20-11-12-24(17-9-4-3-7-15(17)20)31(26,27)25-19-14-22-18(13-23(19)29-2)16-8-5-6-10-21(16)30-22/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKBAAPLLJLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE
Reactant of Route 2
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE
Reactant of Route 3
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE
Reactant of Route 4
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE
Reactant of Route 5
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE
Reactant of Route 6
4-METHOXY-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-NAPHTHALENESULFONAMIDE

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